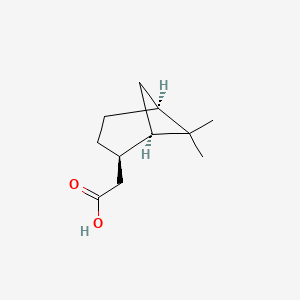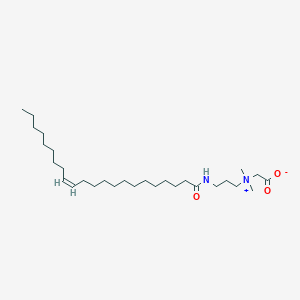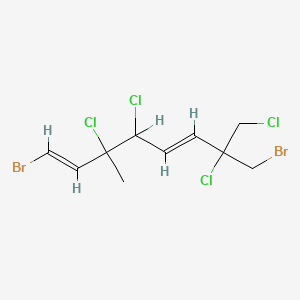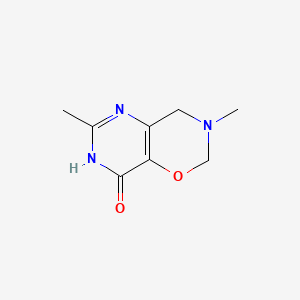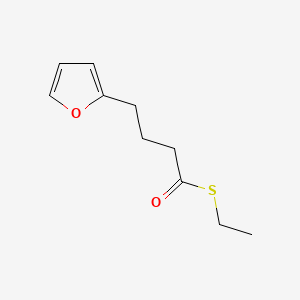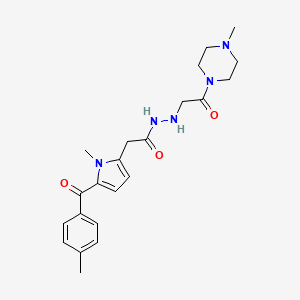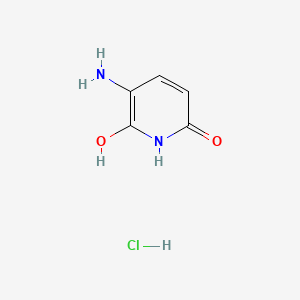
3-Amino-6-hydroxy-2-pyridone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-hydroxy-2-pyridone hydrochloride is a heterocyclic compound that has garnered significant interest due to its versatile applications in various fields such as chemistry, biology, and medicine. This compound is a derivative of 2-pyridone, a key heterocycle known for its extensive utility in different domains .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-hydroxy-2-pyridone hydrochloride typically involves the reaction of 6-chloro-3-nitropyridin-2-amine with sodium hydroxide in methanol and water under mild conditions . This method is advantageous due to its simplicity and the use of readily available reagents.
Industrial Production Methods
Industrial production of 2-pyridone derivatives, including this compound, often employs catalytic processes. For instance, palladium-catalyzed reactions under microwave irradiation have been reported to yield high amounts of 2-pyridones . These methods are efficient and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-hydroxy-2-pyridone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the pyridone ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyridones, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-Amino-6-hydroxy-2-pyridone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, fluorescent materials, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Amino-6-hydroxy-2-pyridone hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a bifunctional Brønsted acid/base catalyst, facilitating the formation of amide bonds through hydrogen bonding between the catalyst and substrates . This dual activation mechanism is crucial for its catalytic efficiency in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-2-pyridone hydrochloride: Used as a reagent to synthesize uridine phosphorylase inhibitors.
3-Amino-2,6-piperidinedione hydrochloride: Another heterocyclic compound with similar structural features.
Uniqueness
3-Amino-6-hydroxy-2-pyridone hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bifunctional catalyst and its wide range of applications make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
27969-85-3 |
|---|---|
Fórmula molecular |
C5H7ClN2O2 |
Peso molecular |
162.57 g/mol |
Nombre IUPAC |
5-amino-6-hydroxy-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h1-2H,6H2,(H2,7,8,9);1H |
Clave InChI |
GBJIGTQQRZBAML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC(=C1N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



